Methyl Acetate-d6

Description

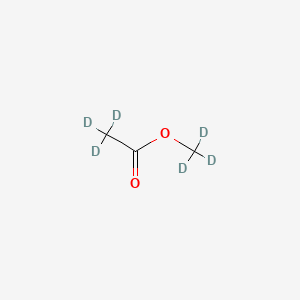

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKVLQRXCPHEJC-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Acetate-d6: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Acetate-d6 (perdeuterated methyl acetate) is a stable, non-radioactive isotopic analog of methyl acetate where all six hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts unique properties that make it an invaluable tool in various scientific disciplines, particularly in analytical and research chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl Acetate-d6, its synthesis, spectroscopic characterization, and its critical applications in research, with a focus on its utility for professionals in drug development.

Physicochemical Properties

The physical properties of Methyl Acetate-d6 are very similar to its non-deuterated counterpart, methyl acetate. The primary difference lies in its molecular weight, which is increased due to the presence of six deuterium atoms.

Table 1: Physical and Chemical Properties of Methyl Acetate-d6

| Property | Value | Source |

| Chemical Formula | C₃D₆O₂ | [1][2][3] |

| Molecular Weight | 80.12 g/mol | [1][2][3] |

| CAS Number | 32113-85-2 | [1][2] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Fragrant, fruity | [5] |

| Boiling Point | ~57 °C (135 °F) | [6][7][8] |

| Melting Point | ~-98 °C (-144 °F) | [5][6] |

| Density | ~0.932 g/cm³ at 20 °C | [5] |

| Solubility in Water | ~25% (20 °C) | [5] |

| Solubility in Organic Solvents | Miscible with most common organic solvents | [9] |

| Flash Point | -10 °C (14 °F) | [10][11] |

| Vapor Pressure | 173 mmHg at 20 °C | [5][7] |

Note: Some physical properties are approximated from the non-deuterated methyl acetate due to the limited availability of specific experimental data for the deuterated compound.

The deuteration of methyl acetate leads to a slight increase in its density compared to the non-deuterated form (0.932 g/cm³). The boiling and melting points are expected to be very close to those of methyl acetate. It is a highly flammable liquid and should be handled with appropriate safety precautions.[6][7][10]

Synthesis of Methyl Acetate-d6

The synthesis of Methyl Acetate-d6 typically involves the Fischer esterification of deuterated acetic acid with deuterated methanol in the presence of an acid catalyst.[12][13][14][15]

Caption: Major applications of Methyl Acetate-d6 in research.

-

NMR Solvent: While not as common as other deuterated solvents like chloroform-d or DMSO-d6, Methyl Acetate-d6 can be used as a non-protic solvent for NMR spectroscopy in specific applications where its solubility properties are advantageous. [16]* Isotopic Labeling in Metabolic Studies: Methyl Acetate-d6 can serve as a source of deuterated methyl groups for in vivo or in vitro metabolic studies. By tracing the incorporation of the deuterium label into metabolites, researchers can elucidate biosynthetic pathways and study the kinetics of metabolic processes.

-

Internal Standard for Mass Spectrometry: In quantitative analysis using mass spectrometry, such as in pharmacokinetic studies of drug candidates, Methyl Acetate-d6 can be used as an internal standard. Its chemical properties are nearly identical to the non-labeled compound, but it is easily distinguishable by its higher mass, allowing for accurate quantification.

-

Reaction Mechanism Studies: The kinetic isotope effect, where the rate of a reaction changes upon isotopic substitution, can be studied using Methyl Acetate-d6. This provides valuable insights into the mechanisms of chemical reactions, including those involved in drug metabolism and synthesis. [17]

Safety and Handling

Methyl Acetate-d6 is a highly flammable liquid and should be handled in a well-ventilated area, away from ignition sources. [6][18][19][20][21]It can cause serious eye irritation and may cause drowsiness or dizziness. [21]Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Methyl Acetate-d6 is a versatile and valuable tool for researchers and scientists, particularly in the field of drug development. Its unique isotopic properties enable a wide range of applications, from serving as a specialized NMR solvent to being a crucial component in metabolic and mechanistic studies. A thorough understanding of its physical and chemical properties, synthesis, and spectroscopic characteristics is essential for its effective and safe utilization in the laboratory.

References

-

Sciencemadness Wiki. (2018, May 5). Methyl acetate. Retrieved from [Link]

-

Istay Kimya. Applications Across Industries of Methyl Acetate. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). METHYL ACETATE. Retrieved from [Link]

-

Be Atex. Methyl acetate / C₃H₆O₂. Retrieved from [Link]

-

Agilent. (2019, March 25). Methyl Acetate - Safety Data Sheet. Retrieved from [Link]

-

ISCRE.org. synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Methyl acetate (FDB008125). Retrieved from [Link]

-

Red Sea Energy. Methyl acetate. Retrieved from [Link]

-

ChemBK. METHYL ACETATE-D6. Retrieved from [Link]

-

Wikipedia. Methyl acetate. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2020, December 15). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Retrieved from [Link]

-

Scribd. Production of Methylacetate. Retrieved from [Link]

-

Chemsrc. methyl acetate-d6 | CAS#:32113-85-2. Retrieved from [Link]

-

YouTube. (2023, May 2). Methyl Acetate Synthesis. Retrieved from [Link]

-

PubChem. Methyl Acetate-d6. Retrieved from [Link]

-

WIPO Patentscope. WO/1983/003825 PROCESS FOR THE PREPARATION OF METHYL ACETATE. Retrieved from [Link]

-

REMPEC. (2023, January 30). METHYL ACETATE. Retrieved from [Link]

-

News. (2023, January 5). What Are the Uses of Methyl Acetate?. Retrieved from [Link]

-

Altiras. (2024, March 8). Methyl Acetate's Industrial Use and Sustainable Innovation. Retrieved from [Link]

-

MDPI. Characterizing the Drug-Release Enhancement Effect of Surfactants on Megestrol-Acetate-Loaded Granules. Retrieved from [Link]

-

EMBL-EBI. (2016, December 15). methyl acetate (CHEBI:77700). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Methyl Acetate and its singly deuterated isotopomers in the interstellar medium. Retrieved from [Link]

-

PENTA. (2025, April 23). Methyl acetate. Retrieved from [Link]

-

Chromservis. Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

Sources

- 1. Methyl Acetate-d6 | CAS 32113-85-2 | LGC Standards [lgcstandards.com]

- 2. Methyl Acetate-d6, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 3. Methyl Acetate-d6 | C3H6O2 | CID 101869369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. istaykimya.com [istaykimya.com]

- 5. Methyl acetate - Wikipedia [en.wikipedia.org]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. METHYL ACETATE | Occupational Safety and Health Administration [osha.gov]

- 8. rsenergys.com [rsenergys.com]

- 9. solventis.net [solventis.net]

- 10. METHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. agilent.com [agilent.com]

- 12. iscre.org [iscre.org]

- 13. scribd.com [scribd.com]

- 14. youtube.com [youtube.com]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. The application of Methyl acetate_Chemicalbook [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. pentachemicals.eu [pentachemicals.eu]

- 21. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Methyl Acetate-d6: Structure, Synthesis, and Applications in Advanced Research

This guide provides a comprehensive technical overview of Methyl Acetate-d6, a deuterated analog of methyl acetate, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and critical applications, with a focus on its role as an internal standard in quantitative analysis.

Introduction to Methyl Acetate-d6

Methyl Acetate-d6 (acetic-d3 acid, methyl-d3 ester) is a stable isotope-labeled form of methyl acetate where all six hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight without significantly altering the chemical properties of the molecule. This characteristic makes it an invaluable tool in various analytical and research applications, particularly in mass spectrometry-based quantification and as a tracer in metabolic studies. Its non-deuterated counterpart, methyl acetate, is a carboxylate ester with a characteristic fruity odor, used extensively as a solvent in paints, glues, and the pharmaceutical industry.[1][2][3][4][5]

Physicochemical Properties and Structural Elucidation

The key physicochemical properties of Methyl Acetate-d6 are summarized in the table below, alongside those of its non-deuterated form for comparison.

| Property | Methyl Acetate-d6 | Methyl Acetate |

| Molecular Formula | C3D6O2[6][7] | C3H6O2[1][8] |

| Molar Mass | 80.12 g/mol [6][7] | 74.08 g/mol [1][8] |

| Appearance | Colorless oil/liquid[6] | Colorless liquid[8][9] |

| Boiling Point | Not specified, but expected to be similar to Methyl Acetate | 56.9 °C[1][8] |

| Melting Point | Not specified, but expected to be similar to Methyl Acetate | -98 °C[1][8] |

| Density | Not specified, but expected to be slightly higher than Methyl Acetate | 0.932 g/cm³[1][8] |

| Solubility | Soluble in Chloroform and Methanol (slightly)[6] | Slightly soluble in water; miscible with organic solvents[1] |

| CAS Number | 32113-85-2[7][10] | 79-20-9[8][11] |

The structure of Methyl Acetate-d6 is identical to that of methyl acetate, with the exception of the isotopic substitution of hydrogen with deuterium on both the acetyl and methyl groups.

Caption: Chemical structure of Methyl Acetate-d6.

Synthesis and Isotopic Labeling

The industrial synthesis of methyl acetate is primarily achieved through the esterification of acetic acid with methanol, often utilizing a strong acid catalyst like sulfuric acid.[12] The reaction can be optimized using techniques such as reactive distillation to improve yield.[13][14][15]

For the synthesis of Methyl Acetate-d6, deuterated precursors are used. The general reaction is the esterification of acetic acid-d4 with methanol-d4.

Sources

- 1. istaykimya.com [istaykimya.com]

- 2. racetate.com [racetate.com]

- 3. be-atex.com [be-atex.com]

- 4. What Are the Uses of Methyl Acetate? [slchemtech.com]

- 5. Methyl Acetate's Role in Industry and Sustainable Advancements - Zhejiang Ruiyang Chemical Co., Ltd. [acetatechem.com]

- 6. chembk.com [chembk.com]

- 7. Methyl Acetate-d6 | CAS 32113-85-2 | LGC Standards [lgcstandards.com]

- 8. Methyl acetate - Wikipedia [en.wikipedia.org]

- 9. METHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. methyl acetate-d6 | CAS#:32113-85-2 | Chemsrc [chemsrc.com]

- 11. METHYL ACETATE | Occupational Safety and Health Administration [osha.gov]

- 12. youtube.com [youtube.com]

- 13. eprints.usm.my [eprints.usm.my]

- 14. CN103265429B - Process method for synthesizing methyl acetate - Google Patents [patents.google.com]

- 15. iscre.org [iscre.org]

An In-Depth Technical Guide to Methyl Acetate-d6 (CAS: 32113-85-2) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl Acetate-d6, a deuterated isotropic analogue of methyl acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its application, supported by field-proven insights and detailed experimental protocols.

Introduction: The Significance of Deuteration in Analytical Chemistry

In the landscape of modern analytical chemistry and drug development, the strategic replacement of hydrogen atoms with their stable isotope, deuterium, offers profound advantages. This process, known as deuteration, can significantly enhance the metabolic stability of drug molecules, reduce dosing frequency, and improve safety profiles.[1] Methyl Acetate-d6 serves as a prime example of a deuterated compound that is invaluable in quantitative analysis due to its distinct mass and nuclear magnetic resonance properties.

The primary utility of Methyl Acetate-d6 lies in its role as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Its chemical similarity to a wide range of analytes, coupled with its mass difference, allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[2]

Physicochemical Properties: A Comparative Analysis

The substitution of protium (¹H) with deuterium (²H) in Methyl Acetate-d6 results in subtle yet significant alterations to its physicochemical properties compared to its non-deuterated counterpart, methyl acetate. Understanding these differences is crucial for its effective application.

| Property | Methyl Acetate (C₃H₆O₂) | Methyl Acetate-d6 (C₃D₆O₂) | Rationale for Difference |

| CAS Number | 79-20-9 | 32113-85-2 | Isotopic Substitution |

| Molecular Formula | C₃H₆O₂ | C₃D₆O₂ | Presence of Deuterium |

| Molecular Weight | 74.08 g/mol | 80.12 g/mol [4] | Increased mass of deuterium |

| Boiling Point | 57 °C[5] | Slightly higher than non-deuterated form | Stronger intermolecular forces due to lower vibrational frequency of C-D bonds |

| Density | 0.932 g/cm³[6] | Slightly higher than non-deuterated form | Increased molecular mass in the same volume |

| Appearance | Colorless liquid with a fragrant odor[7] | Colorless Oil[8] | Similar electronic structure |

| Solubility | Soluble in chloroform and methanol (slightly)[8] | Similar to non-deuterated form | Polarity remains largely unchanged |

| Stability | Volatile[8] | Similar to non-deuterated form | Chemical reactivity is similar |

Synthesis of Methyl Acetate-d6

The synthesis of Methyl Acetate-d6 typically involves the esterification of a deuterated carboxylic acid with a deuterated alcohol in the presence of an acid catalyst. A common and efficient method is the reaction of acetic acid-d4 with methanol-d4.

Reaction Principle: Fischer Esterification

The synthesis is based on the Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl Acetate-d6 | CAS 32113-85-2 | LGC Standards [lgcstandards.com]

- 5. METHYL ACETATE | Occupational Safety and Health Administration [osha.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyl Acetate Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 8. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl acetate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Methyl Acetate-d6 Molecular Weight & Isotopic Applications

Executive Summary

Methyl Acetate-d6 (CAS: 32113-85-2) is the fully deuterated isotopologue of methyl acetate, where all six hydrogen atoms are replaced by deuterium (

This guide details the physicochemical shifts caused by deuteration, the "Deuterium Switch" strategy in pharmacokinetics, and a self-validating synthesis protocol. It is designed for researchers requiring high-purity isotopic solvents or metabolic probes.

Part 1: Molecular Identity & Physicochemical Properties[2][5]

The substitution of Hydrogen-1 (

Comparative Data Table

| Property | Methyl Acetate (Protium) | Methyl Acetate-d6 (Deuterated) |

| Formula | ||

| CAS Number | 79-20-9 | 32113-85-2 |

| Molecular Weight | 74.08 g/mol | 80.12 g/mol |

| Exact Mass (Monoisotopic) | 74.0368 Da | 80.0744 Da |

| Boiling Point | 56.9 °C | ~56-57 °C (Negligible shift) |

| Density (approx) | 0.932 g/mL | ~1.01 g/mL (Calculated via molar volume) |

| NMR Silent Region | N/A |

The Mass Calculation Logic

The molecular weight difference is not random; it is a precise summation of the neutron addition.

-

Protium (

H): ~1.0078 amu -

Deuterium (

H): ~2.0141 amu -

Delta per atom: ~1.0063 amu

-

Total Shift:

amu.

Critical Insight: In Mass Spectrometry (MS), this +6 Da shift allows Methyl Acetate-d6 to serve as an ideal Internal Standard (IS) . It is chemically identical to the analyte during extraction but spectrally distinct in the mass analyzer, eliminating matrix effects.

Part 2: Synthesis & Manufacturing Protocol

Objective: Synthesize Methyl Acetate-d6 via Fischer Esterification using fully deuterated reagents. Mechanism: Acid-catalyzed condensation of Methanol-d4 and Acetic Acid-d4.

Synthesis Workflow (Graphviz)

Figure 1: Step-wise synthesis workflow for high-purity Methyl Acetate-d6.

Step-by-Step Protocol

Note: All glassware must be oven-dried to prevent H/D exchange with atmospheric moisture.

-

Preparation: In a round-bottom flask equipped with a reflux condenser, combine Methanol-d4 (1.2 eq) and Acetic Acid-d4 (1.0 eq) .

-

Why Excess Methanol? To drive the equilibrium toward the ester product (Le Chatelier’s principle).

-

-

Catalysis: Slowly add catalytic amounts of Sulfuric Acid-d2 (

) .-

Caution: Use deuterated acid to prevent introducing protons (

H) into the system, which would lower isotopic purity.

-

-

Reflux: Heat the mixture to 60°C for 3 hours.

-

Isolation: Perform fractional distillation. Methyl Acetate-d6 forms a low-boiling azeotrope with methanol.[5]

-

Purification: Wash the distillate with

(heavy water) to remove unreacted methanol-d4, then dry over anhydrous

Part 3: Applications in Drug Development (The Deuterium Switch)

The molecular weight of Methyl Acetate-d6 is most relevant when calculating the Kinetic Isotope Effect (KIE) .

Metabolic Stability & KIE

Carbon-Deuterium (C-D) bonds are significantly stronger than Carbon-Hydrogen (C-H) bonds due to the lower zero-point energy of the heavier isotope.

-

C-H Bond Energy: ~338 kJ/mol

-

C-D Bond Energy: ~342 kJ/mol

In drug development, if the metabolic breakdown of a methyl ester drug involves the cleavage of a C-H bond (e.g., oxidative demethylation by Cytochrome P450), replacing it with Methyl Acetate-d6 moieties can slow down metabolism.

Application Logic Diagram (Graphviz)

Figure 2: The "Deuterium Switch" strategy utilizing Methyl Acetate-d6 reagents to improve pharmacokinetic profiles.

Part 4: Analytical Validation Standards

To verify the molecular weight and identity of Methyl Acetate-d6, use the following self-validating checks.

NMR Validation ( H)

-

Standard Methyl Acetate: Shows singlets at

3.66 (OCH -

Methyl Acetate-d6: Should be NMR Silent in the proton channel.

-

Validation Pass: Presence of any peaks in these regions indicates incomplete deuteration (<99 atom % D).

Mass Spectrometry (MS)

-

Run a scan in Positive Ion Mode.

-

Target: Observe parent ion

at m/z 81.12 (approx) or molecular ion -

Failure Mode: Significant peaks at m/z 74, 75, or 76 indicate contamination with non-deuterated isotopologues.

References

-

National Center for Biotechnology Information (NCBI). (2025). Methyl Acetate-d6 - PubChem Compound Summary. PubChem.[2][6] [Link]

-

Fisher Scientific. (n.d.). Methyl Acetate-d6 Product Specifications and Safety Data. [Link]

Sources

- 1. Methyl Acetate-d6, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 2. Methyl Acetate-d6 | C3H6O2 | CID 101869369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl Acetate-d6 | CAS 32113-85-2 | LGC Standards [lgcstandards.com]

- 4. 32113-85-2 CAS MSDS (METHYL ACETATE-D6) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. iscre.org [iscre.org]

- 6. Methyl acetate - Wikipedia [en.wikipedia.org]

Synthesis of deuterated methyl acetate

Technical Guide: Synthesis and Purification of Deuterated Methyl Acetate (

Executive Summary

Methyl Acetate-

This guide details two robust synthetic pathways: Acid-Catalyzed Fischer Esterification (scalable, cost-effective) and Acetyl Chloride Acylation (high-purity, anhydrous). It specifically addresses the critical challenge of breaking the methyl acetate-methanol azeotrope to achieve spectroscopic-grade purity.

Mechanistic Principles & Isotopic Considerations

The synthesis of deuterated esters relies on the equilibrium-driven reaction between a carboxylic acid and an alcohol. When using deuterated reagents (Acetic Acid-

-

Deuterium Exchange: The acidic protons (

and -

Kinetic Isotope Effect (KIE): Secondary KIEs may slightly retard the reaction rate compared to protium reagents due to the greater stability of

bonds and increased steric bulk, but this is negligible for synthetic yield if reflux times are adequate.

Reaction Pathway A: Fischer Esterification

-

Equilibrium Constant (

): -

Thermodynamics: Slightly exothermic.

Reaction Pathway B: Acyl Chloride Methanolysis

-

Characteristics: Irreversible, highly exothermic, anhydrous.

Experimental Protocols

Method A: Fischer Esterification (Scalable)

Best for: Large batch synthesis (>50g) where reagent cost is a factor.

Reagents:

-

Acetic Acid-

(Glacial, -

Methanol-

(Anhydrous, -

Sulfuric Acid (

, conc.) or p-Toluenesulfonic acid (PTSA) -

Calcium Chloride (

) or Magnesium Sulfate (

Protocol:

-

Stoichiometry: Charge a round-bottom flask (RBF) with Acetic Acid-

(1.0 equiv) and Methanol- -

Catalysis: Slowly add conc.

(1-2 mol% relative to acid). Caution: Exothermic. -

Reflux: Attach a reflux condenser. Heat the mixture to gentle reflux (

) for 2–4 hours. -

Isolation (The Azeotrope Break):

-

Configure the apparatus for simple distillation.

-

Distill the product mixture. Collect the fraction boiling between

and -

Crucial Step: Transfer the distillate to a separatory funnel.[1] Wash twice with saturated brine (NaCl) or saturated

solution .

-

-

Drying: Collect the organic (top) layer. Dry over anhydrous

for 30 minutes. Filter. -

Final Purification: Redistill the dried liquid. Collect the fraction at

.

Method B: Acetyl Chloride Acylation (High Purity)

Best for: Small scale (<20g), high-purity requirements, or when strictly anhydrous conditions are needed.

Reagents:

-

Acetyl Chloride-

-

Methanol-

-

Base trap (NaOH) for HCl neutralization

Protocol:

-

Setup: Equip a 3-neck RBF with a dropping funnel, a reflux condenser, and a gas outlet tube leading to a dilute NaOH trap (to neutralize DCl gas).

-

Chilling: Place Methanol-

(1.1 equiv) in the RBF and cool to -

Addition: Add Acetyl Chloride-

(1.0 equiv) dropwise via the funnel.-

Observation: Vigorous evolution of DCl gas. The reaction is instantaneous.

-

-

Reflux: After addition, warm to room temperature, then reflux gently for 30 minutes to drive off residual DCl.

-

Purification:

-

No water washing is typically required if stoichiometry is precise.

-

Directly distill the mixture. The first fraction may contain unreacted acetyl chloride (bp

); discard this. -

Collect the main fraction at

.

-

Visualization of Workflows

Figure 1: Reaction Mechanism (Fischer Esterification)

The following diagram illustrates the deuterium-labeled pathway, highlighting the reversible protonation and nucleophilic attack.

Caption: Step-wise mechanism of acid-catalyzed esterification using fully deuterated reagents.

Figure 2: Process Flow for Isolation & Purification

This flowchart details the critical "Salting Out" technique required to break the methanol azeotrope in Method A.

Caption: Purification workflow emphasizing the removal of the methanol azeotrope via brine extraction.

Quality Control & Data Specifications

Upon isolation, the product must be characterized to confirm isotopic enrichment and chemical purity.

Table 1: Physicochemical Properties of Methyl Acetate-

| Property | Value (Protio Analog) | Value (Deutero | Note |

| Boiling Point | Minimal shift; distillation cut is critical. | ||

| Density ( | Significant increase due to mass of Deuterium. | ||

| Refractive Index | Useful for quick purity check. | ||

| Appearance | Clear, Colorless | Clear, Colorless |

Table 2: NMR Characterization Criteria

| Nucleus | Expected Signal | Impurity Flags |

| Silent (Residual solvent peak only) | Peaks at | |

| Singlets at | ||

| Carbonyl ( | Septet splitting arises from |

Safety & Handling

-

Flammability: Methyl acetate is highly flammable (Flash point:

). All distillations must be performed under inert atmosphere ( -

Toxicity: Methanol-

metabolizes to Formaldehyde- -

Hydrolysis: Deuterated esters are hygroscopic and prone to hydrolysis. Store over activated molecular sieves (3Å or 4Å) in a septum-sealed vial.

References

-

Fischer Esterification Mechanism & Kinetics

-

Azeotrope Separation Techniques

-

Use of Deuterated Compounds in Drug Discovery

-

Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 2023. Retrieved from

-

-

Acetyl Chloride Reactivity

-

Reactions of Acyl Chlorides with Alcohols.[3] Chemistry LibreTexts. Retrieved from

-

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. iscre.org [iscre.org]

- 3. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]

- 4. scribd.com [scribd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. aidic.it [aidic.it]

- 12. US4597834A - Separation of methyl acetate from methanol by extractive distillation - Google Patents [patents.google.com]

Technical Whitepaper: Stability Dynamics and Storage Protocols for Methyl Acetate-d6

Executive Summary

Methyl Acetate-d6 (

This guide addresses the critical stability challenges associated with Methyl Acetate-d6—specifically its susceptibility to moisture-induced hydrolysis and proton exchange. We present a self-validating storage protocol designed to maintain isotopic integrity over extended periods, ensuring reliable analytical data and synthetic reproducibility.

Physicochemical Profile

Understanding the physical deviations caused by deuteration is essential for accurate gravimetric preparation and shimming in NMR.

Table 1: Comparative Physicochemical Properties

| Property | Methyl Acetate (Protio) | Methyl Acetate-d6 (Deuterio) | Impact on Application |

| Formula | Mass shift in MS; Silent in | ||

| Molecular Weight | 74.08 g/mol | 80.12 g/mol | ~8.1% mass increase affects molarity calc. |

| Boiling Point | 56.9°C | ~56-57°C | High volatility; risk of concentration drift |

| Density (20°C) | 0.932 g/mL | ~1.00 - 1.02 g/mL* | Critical for NMR tube filling height/shimming |

| Dielectric Constant | 6.68 | ~6.6 | Affects solubility of polar analytes |

| Dipole Moment | 1.72 D | ~1.70 D | Solvent polarity remains comparable |

*Note: Deuterated solvents are typically 5-10% denser than their protio counterparts due to the mass difference of deuterium vs. hydrogen, despite similar molar volumes.

Stability Dynamics & Degradation Mechanisms

The stability of Methyl Acetate-d6 is governed by two primary failure modes: Hydrolysis and Isotopic Scrambling . Both processes are catalyzed by moisture, acids, and bases.

The Hydrolysis Cascade

Methyl Acetate-d6 is an ester. In the presence of ambient moisture, it undergoes hydrolysis, reverting to Acetic Acid-d3 (or d4) and Methanol-d3 (or d4). This reaction is autocatalytic; the formation of acetic acid lowers the pH, further accelerating the hydrolysis rate.

Kinetic Isotope Effect (KIE): While the secondary deuterium KIE (

Isotopic Scrambling (D/H Exchange)

Even without full hydrolysis, the presence of labile protons (from water or non-deuterated impurities) can lead to D/H exchange at the alpha-carbon (acetyl group).

-

Mechanism: Enolization allows the alpha-deuterons to exchange with protons in the medium.

-

Result: Appearance of unwanted pentets or multiplets in the

H-NMR spectrum around 2.0 ppm, obscuring analyte signals.

Degradation Pathway Diagram

Caption: Figure 1. Hydrolysis and exchange pathways. Note the autocatalytic feedback loop where generated acid accelerates further degradation.

Storage & Handling Protocols

To mitigate the risks identified above, a strict "Cold-Chain, Dry-Gas" protocol is required.

The "Golden Rules" of Storage

-

Temperature: Store at 4°C to -20°C . Lower temperatures significantly reduce the kinetic rate of hydrolysis and enolization.

-

Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen ). Argon is preferred as it is heavier than air and forms a better blanket over the liquid surface.

-

Container: Amber glass vials with PTFE-lined septa or caps. Avoid polyethylene (PE) bottles as they are permeable to solvent vapors over time.

-

Desiccation: Secondary containment in a desiccator with active desiccant (e.g.,

or Molecular Sieves) is recommended for long-term storage.

Handling Workflow

Because Methyl Acetate-d6 is hygroscopic and volatile, handling must minimize atmospheric exposure.[1]

Caption: Figure 2. Optimized handling workflow to prevent moisture condensation and isotopic degradation.

Critical Step - Equilibration: Never open a cold bottle of Methyl Acetate-d6 immediately upon removal from the freezer. Condensation will form instantly on the cold liquid surface, introducing water. Allow the vessel to reach room temperature in a desiccator before opening.

Quality Control & Validation

Before using Methyl Acetate-d6 for critical experiments, validate its purity.

H-NMR Validation

-

Protocol: Acquire a standard proton spectrum (1 scan is usually sufficient for bulk solvent check, but 8-16 scans reveal impurities).

-

Acceptance Criteria:

-

Residual Solvent Peak: Quintet at ~2.05 ppm (in

). -

Water Peak: Broad singlet, chemical shift varies with concentration/temperature.

-

Methanol Impurity: Look for singlets at ~3.3 ppm (methyl) and ~4.8 ppm (hydroxyl) if non-deuterated methanol is present, or lack thereof if fully deuterated (requires

H-NMR or checking for sidebands). -

Acetic Acid Impurity: Broad singlet >10 ppm.

-

Water Content (Karl Fischer)

-

Method: Coulometric Karl Fischer titration.

-

Limit: < 0.05% (500 ppm) is standard. > 0.1% indicates compromised seal integrity.

-

Note: Ketones and esters can sometimes interfere with standard KF reagents; ensure reagents suitable for ketones/aldehydes are used if side-reactions are suspected, though methyl acetate is generally stable in standard KF media for short durations.

References

-

PubChem. Methyl Acetate-d6 Compound Summary (CID 101869369). National Library of Medicine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Methyl Acetate. United States Department of Labor. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Cost and Application of Methyl Acetate-d6 for Researchers and Drug Development Professionals

Introduction

In the precise world of analytical chemistry and pharmaceutical development, the tools and reagents chosen can dictate the success or failure of an entire research program. Among these, stable isotope-labeled compounds hold a place of particular importance. Methyl Acetate-d6 (CD₃COOCD₃), the fully deuterated analog of methyl acetate, is a prime example of a reagent whose high cost is intricately linked to its indispensable value. This guide provides an in-depth analysis of the cost of Methyl Acetate-d6, delves into the scientific and manufacturing rationale behind its price, and presents its critical applications, thereby offering researchers and drug development professionals a comprehensive framework for understanding its cost-value proposition.

Section 1: Market Cost Analysis of Methyl Acetate-d6

The procurement of Methyl Acetate-d6 is a significant consideration for any laboratory budget. Unlike its non-deuterated counterpart, which is a bulk commodity chemical, Methyl Acetate-d6 is a specialty reagent produced in small quantities for high-value applications. The price is dictated by factors including isotopic purity (typically ≥99 atom % D), the quantity purchased, and the supplier.

A survey of prominent chemical suppliers reveals a consistent price point in the hundreds of dollars per gram.

| Supplier | Product Number | Quantity | Isotopic Purity | List Price (USD) | Price per Gram (USD) |

| C/D/N Isotopes | D-0213 | 1 g | 99 atom % D | $378.00 | $378.00 |

| C/D/N Isotopes | D-0213 | 0.5 g | 99 atom % D | $226.00 | $452.00 |

| Fisher Scientific (for Toronto Research Chemicals) | TRCM27535210MG | 10 mg | Not Specified | ~$80.00 (€74.15) | ~$8,000.00 |

| LGC Standards | TRC-M275352 | 10 mg, 50 mg, 100 mg | Not Specified | Price on Request | Not Available |

| Note: Prices are subject to change and may vary based on institutional contracts. The price for Fisher Scientific is converted from EUR and is approximate. |

The staggering difference in cost compared to standard methyl acetate is a direct reflection of the complexity involved in its synthesis and its specialized end-use.

| Compound | Grade | Typical Price per Kilogram (USD) | Price per Gram (USD) | Relative Cost Factor |

| Methyl Acetate | Technical/Bulk | ~$2.00 | $0.002 | 1x |

| Methyl Acetate-d6 | Research/NMR Grade | ~$378,000.00 | $378.00 | ~189,000x |

The primary drivers behind this cost are visualized below.

Caption: Key Factors Influencing the Cost of Methyl Acetate-d6.

Section 2: The Deuterium Premium: A Bottom-Up Cost Analysis

The high price of Methyl Acetate-d6 is not arbitrary; it is a direct consequence of the cost of its deuterated starting materials and the rigorous processes required for its manufacture.

The standard synthesis for methyl acetate is the Fischer esterification of acetic acid with methanol, catalyzed by a strong acid.[1][2] To produce Methyl Acetate-d6, this synthesis must be performed with deuterated precursors: Acetic Acid-d4 and Methanol-d4. These precursors are themselves expensive specialty chemicals.

| Deuterated Precursor | Supplier | Quantity | List Price (USD) | Price per Gram (USD) |

| Acetic Acid-d4 (>99.5%) | Cambridge Isotope Laboratories | 10 g | $145.00 | $14.50 |

| Acetic Acid-d4 (>99.5%) | Fisher Scientific (Acros) | 5 g | $69.75 | $13.95 |

| Methanol-d4 (>99.5%) | Oakwood Chemical | 5 g | $34.00 | $6.80 |

| Methanol-d4 (>99.95%) | Cambridge Isotope Laboratories | ~4 g (10x0.5mL) | $272.00 | ~$68.00 |

Note: Prices are subject to change and reflect catalog values.

Even at the most basic level, the raw material cost for a hypothetical 1-gram synthesis of Methyl Acetate-d6 (MW: 80.12) from Acetic Acid-d4 (MW: 64.08) and Methanol-d4 (MW: 36.07) is substantial. Beyond this, the process involves specialized equipment to handle small volumes, rigorous purification steps (e.g., fractional distillation) to achieve high chemical purity, and extensive Quality Control (QC) analysis. QC is paramount, as the end-user must be assured of the isotopic enrichment (e.g., 99.5 atom % D), which is verified by techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). These steps add significant labor and instrumentation costs.

Caption: Synthesis and Quality Control Workflow for Methyl Acetate-d6.

Section 3: Justifying the Investment: High-Value Applications

The high cost of Methyl Acetate-d6 is justified by its enabling role in two critical analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative for Deuterated Solvents in NMR Spectroscopy

In ¹H (proton) NMR spectroscopy, the sample is dissolved in a solvent. If a standard, proton-containing solvent like methyl acetate were used, the sheer number of solvent protons would generate a massive signal that would completely obscure the signals from the analyte of interest.[3][4] By replacing hydrogen atoms with deuterium (²H), this problem is eliminated. Deuterium resonates at a completely different frequency and is "invisible" in a standard ¹H NMR experiment.[5]

There is a second, equally critical reason: the field-frequency lock. Modern NMR spectrometers rely on the deuterium signal from the solvent to stabilize, or "lock," the magnetic field.[1][6] This lock system continuously corrects for minute drifts in the magnetic field, ensuring that spectra are stable and reproducible over the course of long experiments.[6] Without a deuterated solvent, this lock is not possible, leading to poor quality, unreliable data.

The Gold Standard: Stable Isotope-Labeled Internal Standards in Mass Spectrometry

In drug development, researchers must accurately quantify the concentration of a drug candidate in complex biological matrices like blood plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this task due to its sensitivity and specificity. However, the accuracy of LC-MS/MS can be compromised by two major factors: variable sample recovery during extraction and matrix effects, where other components in the plasma suppress or enhance the ionization of the drug, leading to an incorrect reading.[7][8]

The most robust solution to these problems is the use of a stable isotope-labeled (SIL) internal standard.[2][9] An ideal SIL internal standard is the analyte itself, but with several atoms (like hydrogen) replaced by their heavy isotopes (like deuterium). Methyl Acetate-d6 can serve as an excellent internal standard for the quantification of methyl acetate or other structurally similar small molecules.

The key principle is that the SIL internal standard has virtually identical chemical and physical properties to the analyte.[9] It co-elutes during chromatography and experiences the exact same extraction losses and matrix effects.[7] By adding a known amount of the SIL internal standard to every sample at the very beginning of the process, one can use the ratio of the analyte's MS signal to the internal standard's MS signal for quantification. This ratio remains constant regardless of variations in recovery or matrix effects, thus ensuring highly accurate and precise results.[8]

Section 4: Field-Proven Protocol: Quantifying a Small Molecule by LC-MS/MS

This protocol describes a self-validating system for the quantification of a hypothetical small molecule analyte, "Analyte X," in human plasma, using Methyl Acetate-d6 as an internal standard for a structurally similar metabolite or fragment. This approach is fundamental in preclinical and clinical pharmacokinetic studies.

Objective: To accurately determine the concentration of Analyte X in human plasma samples.

Rationale for Key Choices:

-

Internal Standard (IS): Methyl Acetate-d6 is chosen as a stand-in for a deuterated version of a small, volatile metabolite of Analyte X. Using a SIL IS is critical to correct for any variability during the sample preparation and analysis, which is a known challenge in complex matrices like plasma.[7]

-

Sample Preparation: Protein precipitation is a rapid and effective method to remove the bulk of plasma proteins, which can interfere with the analysis.

-

Detection: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity, ensuring that the signals detected are truly from Analyte X and the IS.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Analyte X in methanol.

-

Prepare a 1 mg/mL stock solution of Methyl Acetate-d6 (Internal Standard, IS) in methanol.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Create a series of working solutions of Analyte X by serial dilution of the stock solution with methanol.

-

Prepare a working IS solution by diluting the IS stock solution to 100 ng/mL in methanol.

-

To create calibration standards, spike 50 µL of blank human plasma with the appropriate Analyte X working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of each calibrator, QC, and unknown plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL IS working solution to every tube (except for "double blank" samples).

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.

-

MRM Transitions: Monitor a specific precursor-to-product ion transition for Analyte X and for Methyl Acetate-d6 (e.g., for Methyl Acetate-d6, monitor the transition of its protonated molecular ion [M+H]⁺ m/z 81.1 → fragment ion).

-

-

Data Analysis:

-

Integrate the peak areas for both Analyte X and the IS.

-

Calculate the Peak Area Ratio (Analyte X Area / IS Area) for each sample.

-

Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of Analyte X in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Caption: Experimental Workflow for LC-MS/MS Quantification.

Conclusion

Methyl Acetate-d6 is a powerful enabling reagent for modern chemical and pharmaceutical analysis. While its per-gram cost is exceptionally high compared to its non-deuterated form, this price is a direct reflection of expensive raw materials and a complex, low-volume manufacturing and quality control process. For researchers and drug developers, the investment is unequivocally justified by the unparalleled data quality it provides. Whether by eliminating overwhelming solvent signals in NMR or by providing the basis for highly accurate quantification in mass spectrometry, Methyl Acetate-d6 delivers the analytical certainty required to make multi-million dollar decisions in the development of new medicines.

References

-

Univar Solutions. Methyl Acetate High Purity. [Link]

-

Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis. [Link]

-

Ernst, L. (2014). Response to "Why it is necessary to used deuterated solvents for NMR experiments?". ResearchGate. [Link]

-

Bureau International des Poids et Mesures. (2019). qNMR Internal Standard Reference Data (ISRD). [Link]

-

Gao, H., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Unknown Author. The use of internal standards for macromolecule quantification by LC-MS. [Link]

-

Pelczer, I. (2013). NMR Spectroscopy in Nondeuterated Solvents (No-D NMR): Applications in the Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]

-

Oakwood Chemical. Methanol-D4 >99.5%. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]

-

UCHEM. (2023). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

-

Resolve Mass Spectrometry. (2023). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. [Link]

-

Chen, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]

-

Trading Economics. Methanol Price. [Link]

-

Business Analytiq. Acetic Acid price index. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. myuchem.com [myuchem.com]

- 6. youtube.com [youtube.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

Methodological & Application

Application Notes & Protocols: Methyl Acetate-d6 as a Versatile Solvent for the Analysis of Polar Analytes

Abstract

In the landscape of analytical chemistry, particularly within pharmaceutical and drug development sectors, solvent selection is a critical parameter that dictates the quality and reliability of experimental outcomes. Deuterated solvents are indispensable for Nuclear Magnetic Resonance (NMR) spectroscopy, and their utility can extend to other analytical workflows, such as Mass Spectrometry (MS).[1][2] This document provides a comprehensive technical guide on the application of Methyl Acetate-d6 (MeOAc-d6) as a solvent for moderately polar analytes. We will explore the physicochemical rationale behind its use, present detailed protocols for sample preparation in NMR and LC-MS, and offer insights into its advantages in integrated analytical workflows.

Introduction: The Case for Methyl Acetate-d6

Methyl Acetate (MeOAc) is a carboxylate ester known for its characteristic pleasant odor and utility as a solvent.[3] Classified as a weakly polar and aprotic solvent, it occupies a valuable intermediate position in the polarity spectrum, making it an excellent candidate for dissolving a wide range of organic compounds.[4] Its deuterated isotopologue, Methyl Acetate-d6, retains these favorable solvent properties while replacing hydrogen atoms with deuterium. This substitution is critical for modern NMR spectroscopy, as it eliminates large, interfering solvent signals from ¹H NMR spectra, allowing the much smaller signals from the analyte to be clearly observed.[5][6]

The primary advantages of using deuterated solvents in NMR are threefold:

-

Minimizing Solvent Interference : By replacing protons with deuterium, the solvent becomes "invisible" in the ¹H NMR spectrum, preventing the massive solvent peak from obscuring analyte signals.[2][6]

-

Providing a Lock Signal : Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize, or "lock," the magnetic field, which corrects for field drift and ensures high spectral resolution and accuracy.[2][5][6]

-

Improving Spectral Resolution : The presence of a deuterated medium can reduce proton exchange interference, leading to more stable chemical shifts and coupling constants.[2]

Beyond NMR, the use of MeOAc-d6 offers a unique advantage in streamlined analytical workflows where a single, prepared sample can be analyzed by both NMR and MS, ensuring consistency and saving valuable sample material.

Physicochemical Properties and Solvent Characteristics

Understanding the properties of MeOAc-d6 is essential for its effective application. While data for the deuterated form is sparse, the physical properties are very similar to its non-deuterated counterpart.

| Property | Value | Source |

| Chemical Formula | C₃D₆O₂ | N/A |

| Molar Mass | ~80.12 g/mol | [7] (Calculated) |

| Appearance | Colorless liquid | [3] |

| Boiling Point | ~57 °C | [8][9] |

| Melting Point | -98 °C | [3] |

| Density | ~1.02 g/cm³ (Calculated) | [3] (Non-deuterated: 0.932 g/cm³) |

| Polarity | Weakly Polar, Aprotic | [4] |

| Water Solubility | 244 g/L (20 °C) | [8] |

Methyl acetate is classified as a weakly polar, aprotic solvent.[4] The term "aprotic" signifies that it lacks O-H or N-H bonds and therefore cannot act as a hydrogen bond donor.[10] This characteristic is crucial as it prevents unwanted interactions or reactions with sensitive functional groups on the analyte. Its moderate polarity makes it an effective solvent for compounds that are not soluble in highly non-polar solvents like hexane but may precipitate in highly polar protic solvents like water or methanol.

Application Note I: High-Resolution NMR Spectroscopy

3.1. Rationale for Use

Methyl Acetate-d6 is an excellent choice for NMR analysis of organic molecules with moderate polarity, such as many small-molecule drug candidates, natural products, and synthetic intermediates. It provides good solubility for a range of compounds and has a simple residual peak signature in the ¹H NMR spectrum that does not typically interfere with the main regions of interest.

3.2. Experimental Protocol: Sample Preparation for ¹H NMR

This protocol describes the preparation of a small molecule analyte for standard ¹H NMR analysis.

Materials Required:

-

Methyl Acetate-d6 (≥99.5% D)

-

Analyte (e.g., a synthetic intermediate, ~5-10 mg)

-

High-precision analytical balance

-

5 mm NMR tubes

-

Pasteur pipettes or microliter syringe

-

Vortex mixer

-

Syringe filter (0.22 µm, PTFE or similar)

Step-by-Step Methodology:

-

Weigh the Analyte: Accurately weigh approximately 5-10 mg of the dry analyte directly into a clean, dry vial. The exact mass should be recorded for any subsequent concentration calculations.

-

Causality: Precise measurement is crucial for quantitative NMR (qNMR) or for creating samples of known concentration for other assays.

-

-

Add the Solvent: Using a clean pipette or syringe, add approximately 0.6-0.7 mL of Methyl Acetate-d6 to the vial containing the analyte.

-

Promote Dissolution: Securely cap the vial and gently vortex for 30-60 seconds to facilitate the dissolution of the analyte. Visually inspect the solution against a bright background to ensure no solid particles remain.

-

Causality: Vortexing provides mechanical agitation to overcome the lattice energy of the solid analyte and promote solvation, ensuring a homogeneous solution required for high-resolution NMR.

-

-

Filter the Sample (If Necessary): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter directly into a clean, properly labeled 5 mm NMR tube.

-

Trustworthiness: This step is critical for preventing solid impurities from degrading the spectral quality (i.e., shimming) and potentially damaging the sensitive NMR probe. A self-validating system requires a homogenous, particle-free sample.

-

-

Transfer to NMR Tube: If the solution was clear after vortexing, use a clean Pasteur pipette to transfer the solution into the NMR tube.

-

Cap and Label: Securely cap the NMR tube, ensuring it is properly labeled with a unique identifier. The sample is now ready for NMR analysis.

3.3. Expected Results & Data Interpretation

Upon acquiring the ¹H NMR spectrum, you should observe sharp, well-resolved signals corresponding to your analyte. A small residual, non-deuterated solvent peak for methyl acetate (CHD₂COOCD₃) will be present. This peak is typically a multiplet and serves as an excellent internal reference if its chemical shift is known for the specific spectrometer conditions.

Application Note II: Integrated Workflow with Mass Spectrometry

4.1. Rationale for Use

In drug discovery and development, obtaining both structural (NMR) and mass (MS) data from the same sample is highly efficient. Methyl Acetate-d6 is suitable for this purpose due to its volatility and miscibility with common mobile phases used in liquid chromatography (LC), such as acetonitrile and methanol.[11] While deuteration is not required for MS, using the same solvent stock eliminates variability and conserves the sample.

4.2. Experimental Protocol: Sample Preparation for LC-MS Analysis

This protocol assumes the analyte is already dissolved in Methyl Acetate-d6, for instance, from the remainder of the NMR sample.

Materials Required:

-

Analyte solution in Methyl Acetate-d6 (from Protocol 3.2)

-

LC-MS grade acetonitrile and/or methanol

-

LC-MS grade water with 0.1% formic acid

-

Autosampler vials with septa caps

-

Microliter syringe

Step-by-Step Methodology:

-

Retrieve Sample: Take the analyte solution previously prepared in Methyl Acetate-d6.

-

Dilute the Sample: Perform a serial dilution to achieve the desired concentration for LC-MS analysis (typically in the low µg/mL to ng/mL range). Dilute the sample using a solvent mixture that mirrors the initial mobile phase conditions of your LC method (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Causality: Dilution is necessary to avoid saturating the MS detector and to ensure good chromatographic peak shape. Using a mobile-phase-like diluent prevents solvent mismatch effects that can distort chromatography.

-

-

Transfer to Autosampler Vial: Transfer the final diluted solution into a properly labeled autosampler vial and seal with a septum cap.

-

Analyze: Place the vial in the autosampler tray of the LC-MS system and run the appropriate analytical method.

Visualization of the Integrated Workflow

The following diagram illustrates the efficient, integrated workflow for analyzing a polar analyte using a single sample preparation event with Methyl Acetate-d6.

Caption: Integrated workflow for NMR and MS analysis using Methyl Acetate-d6.

Safety and Handling

Methyl Acetate is a highly flammable liquid and vapor.[4] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of inhalation, move to fresh air.[9]

References

-

SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Available at: [Link]

-

LookChem. METHYL ACETATE. Available at: [Link]

-

WIPO Patentscope. WO/1983/003825 PROCESS FOR THE PREPARATION OF METHYL ACETATE. Available at: [Link]

-

Be Atex. Methyl acetate / C₃H₆O₂. Available at: [Link]

-

American Chemical Society. (2025, November 10). Methyl acetate. Available at: [Link]

-

Uranus Chemical. (2024, November 10). Exploring Applications and Benefits of Deuterated Solvents in Chemical Research. Available at: [Link]

-

ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments? Available at: [Link]

-

Asian Journal of Research in Chemistry. Physical Properties of liquids. Available at: [Link]

-

UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]

-

ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? Available at: [Link]

- Google Patents. EP0105885A1 - Process for the preparation of methyl acetate.

-

PubChem - NIH. Methyl Acetate-d6. Available at: [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

-

CIL Isotypes. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

ResearchGate. Preparation of high purity methyl acetate by reactive rectification. Available at: [Link]

-

MDPI. Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. Available at: [Link]

-

RSC Publishing. Replacement strategies for non-green dipolar aprotic solvents. Available at: [Link]

-

T.R. Hoye. (2022, September 8). Properties of Common Organic Solvents. Available at: [Link]

-

Wikipedia. Methyl acetate. Available at: [Link]

-

Organic Syntheses Procedure. is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Available at: [Link]

-

Cronfa - Swansea University. Development and application of a novel mass spectrometry ionization source for biological chemistry. Available at: [Link]

-

Wolfram Demonstrations Project. (2010). Methyl Acetate Synthesis Using a Reactive Distillation Unit. Available at: [Link]

-

ResearchGate. (2014, August 24). How to dissolve hexane and ethyl acetate extracts? Available at: [Link]

-

The Good Scents Company. methyl acetate, 79-20-9. Available at: [Link]

-

MDPI. (2026, February 1). Unusual Case of Fatal Virtual Chemsex Session Involving 3-Chloromethcathinone (3-CMC). Available at: [Link]

-

PubMed Central. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

ResearchGate. Appendix A. Properties, Purification, and Use of Organic Solvents. Available at: [Link]

-

Analyst (RSC Publishing). Native mass spectrometry beyond ammonium acetate: effects of nonvolatile salts on protein stability and structure. Available at: [Link]

-

ResearchGate. Replacement strategies for non-green dipolar aprotic solvents. Available at: [Link]

-

Asian Journal of Research in Chemistry. Physical Properties of liquids. Available at: [Link]

-

ResearchGate. (2025, October 14). (PDF) Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography. Available at: [Link]

Sources

- 1. Exploring Applications and Benefits of Deuterated Solvents in Chemical Research [tengerchemical.com]

- 2. myuchem.com [myuchem.com]

- 3. Methyl acetate - Wikipedia [en.wikipedia.org]

- 4. be-atex.com [be-atex.com]

- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl Acetate-d6 | C3H6O2 | CID 101869369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acs.org [acs.org]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Application Note: A Protocol for the Preparation, Verification, and Management of Methyl Acetate-d6 Analytical Standards

Introduction: The Role of Deuterated Internal Standards

In modern analytical science, particularly within pharmaceutical and biomedical research, stable isotope-labeled compounds are indispensable tools. Methyl Acetate-d6, in which the six hydrogen atoms of the methyl groups are replaced with deuterium, serves as an ideal internal standard (IS) for the quantification of its non-labeled counterpart, methyl acetate. The key advantage lies in its chemical and physical properties, which are nearly identical to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass (due to the deuterium atoms) allows it to be distinguished from the native analyte by a mass spectrometer.

The preparation of accurate standards is the foundation of any quantitative assay. Errors in standard concentration directly translate to errors in the final reported results. Therefore, a robust, self-validating protocol is not merely a suggestion but a necessity for data integrity. This guide explains the causality behind each step, ensuring the resulting standards are suitable for their intended purpose, a core principle of analytical method validation.[1][2]

Sourcing and Initial Assessment of Methyl Acetate-d6

The quality of the final working standards is fundamentally dependent on the quality of the starting material.

-

Procurement: Always source Methyl Acetate-d6 from a reputable supplier that provides a comprehensive Certificate of Analysis (CoA). The CoA is the primary document establishing the material's identity and purity.

-

CoA Verification: Upon receipt, critically review the CoA for the following parameters:

-

Chemical Purity: Typically determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR). This value indicates the percentage of the material that is methyl acetate (both deuterated and any residual non-deuterated forms).

-

Isotopic Purity (or Deuteration Degree): This is the most critical parameter. It specifies the percentage of the molecule that is fully deuterated (d6). High isotopic purity (typically >98%) is essential to prevent signal interference from the standard at the mass of the non-labeled analyte.

-

Water Content: Deuterated solvents are often hygroscopic, readily absorbing moisture from the atmosphere.[3] Water content is usually measured by Karl Fischer titration and should be minimal.

-

Identity Confirmation: The CoA should specify the analytical techniques used to confirm the structure, such as ¹H-NMR, ¹³C-NMR, or Mass Spectrometry.

-

Table 1: Example Certificate of Analysis Parameters for Methyl Acetate-d6

| Parameter | Specification | Analytical Method | Rationale |

| Chemical Purity | ≥99.5% | GC-FID | Ensures minimal interference from other organic impurities. |

| Isotopic Purity | ≥98 atom % D | ¹H-NMR / GC-MS | Guarantees the standard is distinguishable from the analyte. |

| Water Content | ≤0.1% | Karl Fischer Titration | Prevents inaccurate weighing and potential degradation. |

| Identity | Conforms to structure | NMR / MS | Confirms the material is the correct compound. |

Workflow for Standard Preparation and Verification

The following diagram outlines the comprehensive workflow, from receiving the starting material to the generation of validated working standards ready for use in analytical assays.

Caption: Workflow for preparing and validating Methyl Acetate-d6 standards.

Detailed Experimental Protocols

This section provides step-by-step methodologies for preparing a primary stock solution and subsequent working standards.

Causality in Laboratory Practice

-

Glassware: Exclusively use Class A volumetric flasks and pipettes. Their tight manufacturing tolerances are essential for the gravimetric and volumetric accuracy required for standard preparation. All glassware must be scrupulously cleaned and dried in an oven (e.g., at ~150 °C for several hours) and cooled in a desiccator to prevent water contamination.[3]

-

Atmosphere: Handle the neat Methyl Acetate-d6 and concentrated solutions under an inert atmosphere (dry nitrogen or argon) whenever possible.[4][5] This minimizes the absorption of atmospheric moisture, which can significantly alter the concentration.

-

Solvent Selection: The solvent used for dilution must be of the highest purity available (e.g., HPLC or MS-grade) and compatible with the analytical method (e.g., acetonitrile, methanol). The solvent should be from a fresh bottle to avoid contamination.

Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Solution

-

Preparation: Allow the sealed vial of Methyl Acetate-d6 to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold material.

-

Weighing: Tare a clean, dry 10 mL Class A volumetric flask on a calibrated analytical balance. Carefully add approximately 10 mg of neat Methyl Acetate-d6 directly into the flask. Record the exact weight to four decimal places (e.g., 0.0102 g).

-

Rationale: Weighing a larger mass (e.g., 10 mg) minimizes the relative error associated with the balance's precision.

-

-

Dissolution: Add a small amount of the chosen high-purity solvent (e.g., ~5 mL of methanol) to the flask. Gently swirl to dissolve the Methyl Acetate-d6 completely.

-

Dilution to Volume: Once dissolved, carefully add the solvent to the flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

-

Calculation: Calculate the precise concentration of the stock solution.

-

Formula: Concentration (mg/mL) = [Weight of Methyl Acetate-d6 (mg)] / [Volume of Flask (mL)]

-

Example: 10.2 mg / 10.00 mL = 1.02 mg/mL

-

-

Transfer and Storage: Immediately transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap. Store under refrigerated conditions as specified in Section 6.

Protocol 2: Preparation of Working Standards via Serial Dilution

Working standards are prepared by serially diluting the primary stock solution. The example below details the preparation of a set of calibration standards for a typical analytical range.

Table 2: Example Serial Dilution Scheme

| Standard ID | Starting Solution | Volume of Starting Solution | Final Volume (in Diluent) | Final Concentration (ng/mL) |

| WS1 | 1.02 mg/mL Stock | 100 µL | 10 mL | 10,200 ng/mL |

| WS2 | WS1 | 1 mL | 10 mL | 1,020 ng/mL |

| CAL 8 | WS2 | 1 mL | 10 mL | 102 ng/mL |

| CAL 7 | CAL 8 | 500 µL | 1 mL | 51.0 ng/mL |

| CAL 6 | CAL 7 | 500 µL | 1 mL | 25.5 ng/mL |

| CAL 5 | CAL 6 | 500 µL | 1 mL | 12.75 ng/mL |

| CAL 4 | CAL 5 | 500 µL | 1 mL | 6.38 ng/mL |

| CAL 3 | CAL 4 | 500 µL | 1 mL | 3.19 ng/mL |

| CAL 2 | CAL 3 | 500 µL | 1 mL | 1.59 ng/mL |

| CAL 1 | CAL 2 | 500 µL | 1 mL | 0.80 ng/mL |

Note: Use calibrated pipettes for all volumetric transfers. Prepare each standard in a separate, clean vial.

Quality Control and Verification

The preparation of standards must be a self-validating system. It is not enough to assume the dilutions are accurate; they must be verified. This aligns with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][6]

-

Cross-Verification: A common and effective QC check is to analyze a mid-range standard (e.g., CAL 5 from the example above) against a calibration curve prepared from a separately prepared stock solution. The calculated concentration should be within a pre-defined acceptance limit (e.g., ±15%) of the nominal concentration.

-

Analytical Techniques:

-

GC-MS or LC-MS: This is the most direct verification method. The prepared standards should be analyzed to confirm the presence of the deuterated compound at the correct mass-to-charge ratio (m/z) and to check for any significant impurities or contamination.

-

NMR Spectroscopy: For highly concentrated stock solutions, ¹H-NMR can be used to confirm identity and assess isotopic purity by quantifying any residual proton signals.

-

-

Record Keeping: All aspects of the standard preparation, including weights, volumes, solvent lot numbers, calculations, and verification data, must be meticulously documented in a laboratory notebook in accordance with Good Documentation Practices (GDP). This documentation is critical for traceability and troubleshooting.

Storage and Handling for Long-Term Stability

The stability of deuterated standards is paramount to ensuring consistent analytical results over time.

-

Storage Conditions: Concentrated stock solutions should be stored in amber vials with PTFE-lined caps at refrigerated temperatures (2-8 °C) to minimize solvent evaporation and potential degradation.[4][7] Some compounds may require storage at -20 °C or -80 °C; always consult the supplier's recommendation.

-

Hygroscopicity: To prevent the absorption of moisture, always allow vials to warm to room temperature before opening.[5] After use, securely recap the vial immediately. For very sensitive compounds, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing can prolong stability.[4]

-

Expiration Dating: Establish a clear expiration date for both stock and working solutions based on supplier recommendations, literature data, or in-house stability studies. Regularly check stored standards for signs of precipitation or discoloration.

Safety Precautions

While Methyl Acetate-d6 has a safety profile similar to its non-deuterated form, standard laboratory safety practices must be followed.

-

Handling: Handle Methyl Acetate-d6 in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Flammability: Methyl acetate is flammable.[8] Keep away from ignition sources.

-

Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety, handling, and disposal information before working with the compound.

References

- U.S.

- European Patent Office.

-

WIPO Patent WO/1983/003825, "PROCESS FOR THE PREPARATION OF METHYL ACETATE," accessed February 3, 2026. [Link]

- WIPO Patent WO2017045648A1, "Preparation method for deuterated compound," accessed February 3, 2026.

-

Kusuma, H. S., Ansori, A., & Mahfud, M. (2020). "OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION." Journal of Chemical Technology and Metallurgy, 56(4), 686-694. [Link]

- Chinese Patent CN109265304B, "Synthesis method of deuterated compound," accessed February 3, 2026.

- Chinese Patent CN103265429B, "Process method for synthesizing methyl acet

-

Chromservis. "Deuterated - Solvents, Reagents & Accessories," accessed February 3, 2026. [Link]

-

ASTM International. "E2500 Standard Guide for Specification, Design, and Verification of Pharmaceutical and Biopharmaceutical Manufacturing Systems and Equipment," accessed February 3, 2026. [Link]

-

Boston University. "Quality Assurance and Quality Control | Stable Isotope Laboratory," accessed February 3, 2026. [Link]

-

YouTube. "Methyl Acetate Synthesis," accessed February 3, 2026. [Link]

-

U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology," accessed February 3, 2026. [Link]

-

U.S. Geological Survey. "Quality Assurance/Quality Control," accessed February 3, 2026. [Link]

-

UniSysCat. "New deuteration protocol for preparing NMR solvents," accessed February 3, 2026. [Link]

-

Labinsights. "Selection Guide on Deuterated Solvents for NMR," accessed February 3, 2026. [Link]

-

ASTM International. "Specification, Design, and Verification of Pharmaceutical and Biopharmaceutical Manufacturing Systems and Equipment Science and," accessed February 3, 2026. [Link]

-

ResearchGate. "Progress in purification of methyl acetate," accessed February 3, 2026. [Link]

-

Washington State University. "Data Normalization and Quality Control | Stable Isotope Core Laboratory," accessed February 3, 2026. [Link]

-

International Atomic Energy Agency. "TEL Technical Note No. 03 Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage," accessed February 3, 2026. [Link]

-

Eurisotop. "NMR Solvents," accessed February 3, 2026. [Link]

-

ISCRE.org. "synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction," accessed February 3, 2026. [Link]

-

European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline," accessed February 3, 2026. [Link]

-

IVT Network. "Updated & Approved ASTM E2500 Standard: What Changed?," accessed February 3, 2026. [Link]

-

ResearchGate. "Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180," accessed February 3, 2026. [Link]

-

Therapeutic Goods Administration. "ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology," accessed February 3, 2026. [Link]

-

BSI Knowledge. "ASTM E2500 - 25," accessed February 3, 2026. [Link]

-

Fiveable. "Isotope standards and reference materials | Isotope Geochemistry Class Notes," accessed February 3, 2026. [Link]

- U.S.

-

Techstreet. "ASTM E2500-13 - Standard Guide for Specification, Design, and Verification of Pharmaceutical and Biopharmaceutical Manufacturing Systems and Equipment," accessed February 3, 2026. [Link]

-

ResearchGate. "Q2(R1) Validation of Analytical Procedures: An Implementation Guide," accessed February 3, 2026. [Link]

-